molecular formula C46H82O11 B1429318 Monensin decyl ester CAS No. 164066-23-3

Monensin decyl ester

Cat. No.: B1429318
CAS No.: 164066-23-3
M. Wt: 811.1 g/mol
InChI Key: JNPTWXLIOHMQFI-YXGKGMKQSA-N
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Description

Monensin decyl ester is a lipid-soluble derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which enable it to transport ions across lipid membranes. This compound is widely used in various scientific and industrial applications, particularly in ion-selective electrodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monensin decyl ester typically involves the esterification of monensin with decanol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The esterification reaction is monitored closely to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Monensin decyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Monensin decyl ester exerts its effects primarily through its ionophoric properties. It forms complexes with monovalent cations such as sodium, potassium, and lithium, facilitating their transport across lipid membranes. This ion transport disrupts ionic gradients, leading to alterations in cellular physiology. The compound acts as an Na+/H+ antiporter, exchanging sodium ions for protons across the membrane .

Properties

IUPAC Name

decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3/t29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41+,43-,44-,45?,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPTWXLIOHMQFI-YXGKGMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@@H]([C@H](CC2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(CC)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746772
Record name decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164066-23-3
Record name decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monensin decyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Monensin Decyl Ester function as an ionophore in ion-selective electrodes?

A1: this compound is a neutral carrier ionophore that selectively binds to sodium ions. [, ] When incorporated into a poly(vinyl chloride) (PVC) membrane of an ion-selective electrode (ISE), it facilitates the transport of sodium ions across the membrane. This selective permeability to sodium ions generates a potential difference across the membrane, which is proportional to the logarithm of the sodium ion activity in the sample solution. [, ] The selectivity of the electrode for sodium over other ions is determined by the affinity of this compound for sodium ions relative to other ions. []

Q2: How does temperature affect the selectivity of ion-selective electrodes based on this compound?

A2: Research suggests that the selectivity of ISEs based on neutral carrier ionophores like this compound is minimally affected by temperature changes. [] Studies comparing this compound to Monensin and Monensin Methyl Ester demonstrated that while Monensin exhibited a noticeable increase in selectivity for sodium over potassium with rising temperatures, this compound and Monensin Methyl Ester showed negligible changes. [] This difference in temperature dependence is likely attributed to variations in the formation constants between the ions and the ionophores at different temperatures. []

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